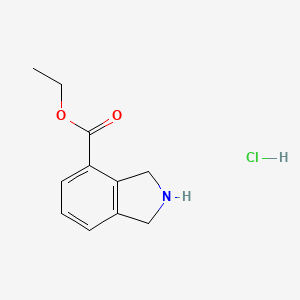
4-Ethynyl-2-methoxypyridine
Descripción general
Descripción
“4-Ethynyl-2-methoxypyridine” is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . The compound is stored at a temperature of 4 degrees Celsius and has a physical form of oil .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 133.15 . It is stored at a temperature of 4 degrees Celsius and has a physical form of oil . The compound’s InChI code is 1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3 .
Aplicaciones Científicas De Investigación
Photocatalysis
4-Ethynyl-2-methoxypyridine derivatives have been utilized in the synthesis of [RuCl(bpy)(tpy)]⁺ based complexes for photocatalysis. These complexes, featuring ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, have demonstrated effective photocatalytic oxidation abilities without any detrimental effects from the ethynyl phenyl moieties at the 4-position of the tpy ligand (Davidson et al., 2015).
Chemical Rearrangement
In studies involving the rearrangement of 2-methoxypyridine analogues under flash vacuum pyrolysis (FVP) conditions, 4-methoxypyridine derivatives did not undergo rearrangement, but demethylation on silica was observed. This research aids in understanding the basicity and reactivity of alkoxyhetarenes (Lister et al., 2003).
Synthesis of Furan-Fused Heterocycles
This compound analogues have been employed in the synthesis of 2-substituted furan-fused heterocycles. This is achieved through sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, highlighting the compound's utility in complex organic synthesis (Conreaux et al., 2008).
Tautomerism Studies
The compound has been utilized in the study of tautomerism of hydroxypyridines. Research into the ultraviolet absorption spectra of derivatives like 2-hydroxy-4-methoxypyridine has provided insights into the predominant tautomeric structures of these compounds (Hertog & Buurman, 2010).
Alkaloid Synthesis
This compound derivatives have been used in the total synthesis of Lycopodium alkaloids, showcasing their potential in the synthesis of complex natural products (Bisai & Sarpong, 2010).
Polymerization Catalyst
The utility of 4-methoxypyridine in the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid has been demonstrated. It has shown a balance of activity and selectivity in the controlled polymerization process (Pounder et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-ethynyl-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGGEISQQSILHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726194 | |
| Record name | 4-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060816-39-8 | |
| Record name | 4-Ethynyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)


![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)






![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)


